Scoparic acid A is a natural product found in Scoparia dulcis with data available.
methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate
CAS No.: 116425-30-0
Cat. No.: VC21356206
Molecular Formula: C27H36O5
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116425-30-0 |
|---|---|
| Molecular Formula | C27H36O5 |
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C27H36O5/c1-18(13-16-28)11-12-21-19(2)17-22(32-24(29)20-9-6-5-7-10-20)23-26(21,3)14-8-15-27(23,4)25(30)31/h5-7,9-10,13,21-23,28H,2,8,11-12,14-17H2,1,3-4H3,(H,30,31)/b18-13+/t21-,22-,23-,26-,27-/m1/s1 |
| Standard InChI Key | GIQOHSBJFWWSAH-ZYEVQTAUSA-N |
| Isomeric SMILES | C/C(=C\CO)/CC[C@@H]1C(=C)C[C@H]([C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)OC(=O)C3=CC=CC=C3 |
| SMILES | CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2C(=O)OC)C)OC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)C(=O)O)C)OC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Classification
Methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate belongs to the class of diterpenoids, which are a large and diverse group of naturally occurring organic compounds derived from terpenes. This specific compound is characterized by its complex structure containing multiple functional groups and stereogenic centers, which contribute to its unique chemical properties and potential biological activities. The compound is identified by its CAS number 116425-30-0, which links it closely to scoparic acid A, suggesting it may be the methyl ester form of this natural product .
Diterpenoids like this compound typically consist of four isoprene units and often exhibit diverse biological activities, making them subjects of interest in natural product chemistry and pharmacological research. The specific octahydronaphthalene core structure found in this compound provides a rigid framework that can influence its biochemical interactions and potential therapeutic applications. This structural feature is shared with several other natural products with documented biological activities.
The compound's relationship to scoparic acid A is particularly notable, as this establishes a connection to the plant Scoparia dulcis, a medicinal herb that has been used in traditional medicine systems across various cultures . This botanical connection provides an important context for understanding the natural occurrence and potential ethnopharmacological significance of related compounds with similar structures.
Structural Characteristics and Properties
Molecular Structure
Methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate possesses a complex molecular architecture with several distinctive structural features. The compound contains an octahydronaphthalene core with multiple stereocenters (1R,4aR,5R,8R,8aR), which define its three-dimensional configuration and influence its biological interactions. This stereochemical complexity is a key factor in the compound's specific receptor binding capabilities and enzyme inhibitory potential.
The molecule features several functional groups, including a benzoyloxy group, a hydroxy-methylpentenyl side chain, and a methyl carboxylate group. The benzoyloxy group is attached at the C-8 position of the octahydronaphthalene ring, providing a point of potential hydrophobic interaction. The (E)-5-hydroxy-3-methylpent-3-enyl side chain contains a hydroxyl group that can participate in hydrogen bonding, which may be crucial for specific binding interactions with biological targets.
Physicochemical Properties
The compound exhibits specific physicochemical properties that are fundamental to understanding its behavior in various environments and potential applications. These properties are summarized in the following table:
| Property | Value | Information Source |
|---|---|---|
| Molecular Formula | C27H36O5 | |
| Molecular Weight | 440.6 g/mol | |
| CAS Number | 116425-30-0 | |
| Physical State | Not specified in sources | - |
| Solubility | Not specified in sources | - |
| Log P (estimated) | Not specified in sources | - |
| Stereochemistry | (1R,4aR,5R,8R,8aR) configuration | |
| Functional Groups | Benzoyloxy, hydroxy, methylidene, carboxylate ester |
The presence of both hydrophilic (hydroxyl, ester) and hydrophobic (octahydronaphthalene core, benzoyl) moieties in the structure suggests an amphipathic character, which may influence the compound's solubility profile and membrane permeability. These properties are critical determinants of the compound's potential pharmacokinetic behavior and ability to reach biological targets in various tissues.
Synthesis and Isolation Methods
Chemical Synthesis
The synthesis of methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate typically requires complex organic chemistry techniques and strategies. Due to the multiple stereocenters present in the molecule, asymmetric synthesis approaches are necessary to establish the correct stereochemistry at each chiral center. This often involves careful selection of chiral catalysts, auxiliaries, or starting materials that can direct the stereochemical outcome of key transformations.
The synthesis pathway likely involves the construction of the octahydronaphthalene core followed by functionalization to introduce the various substituents in their correct stereochemical orientations. The installation of the benzoyloxy group at the C-8 position and the attachment of the (E)-5-hydroxy-3-methylpent-3-enyl side chain at C-5 represent challenging transformations that require regioselective and stereoselective methodologies.
The methylidene group at position C-6 might be introduced through olefination reactions such as Wittig, Horner-Wadsworth-Emmons, or related transformations. The carboxylate functionality at C-1 could be derived from oxidation of a primary alcohol or other precursor functional groups, followed by methylation to form the methyl ester.
Isolation from Natural Sources
If this compound is indeed related to scoparic acid A, it may be isolated from natural sources, particularly Scoparia dulcis, a plant known to contain diterpenoids with similar structures . The isolation process typically involves several steps, including:
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Collection and preparation of plant material
-
Extraction using appropriate solvents
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Fractionation of the crude extract
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Purification using chromatographic techniques such as column chromatography or HPLC
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Structural confirmation using spectroscopic methods (NMR, MS, IR)
The isolation of such complex natural products often requires careful optimization of conditions to achieve adequate yields and purity levels suitable for further studies. The structural complexity and potentially low natural abundance of these compounds can make isolation challenging, necessitating efficient extraction and purification protocols.
Biological Activities and Mechanisms
Enzyme Inhibition Properties
The available research indicates that this compound or closely related analogs exhibit inhibitory activity against beta-glucuronidase from bovine liver . Beta-glucuronidase is an enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. Inhibitors of this enzyme may have potential applications in various therapeutic contexts, including modulation of drug metabolism and potential anti-inflammatory effects.
The molecular basis of this inhibitory activity likely involves specific interactions between functional groups of the compound and key residues in the enzyme's active site . The multiple oxygen-containing functional groups in the molecule (hydroxyl, benzoyloxy, carboxylate) may participate in hydrogen bonding interactions with polar residues in the enzyme, while the hydrophobic regions of the molecule might engage in van der Waals or hydrophobic interactions with non-polar regions of the protein.
Comparative Analysis with Structurally Related Compounds
Relationship to Scoparic Acid A
The relationship between methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate and scoparic acid A is particularly notable. Both compounds share the same CAS number (116425-30-0) and molecular formula (C27H36O5), suggesting they may be closely related or potentially the same compound with different naming conventions .
Scoparic acid A is a diterpenoid isolated from Scoparia dulcis and has demonstrated inhibitory activity against beta-glucuronidase from bovine liver . The structural similarity between these compounds suggests they likely share similar biological properties and mechanisms of action. The primary difference appears to be in the carboxylic acid versus methyl ester functionality, which could affect properties such as lipophilicity, membrane permeability, and metabolic stability.
Other Octahydronaphthalene Derivatives
The octahydronaphthalene core structure is found in various natural products and synthetic compounds with diverse biological activities. Comparing this compound with other octahydronaphthalene derivatives could provide insights into structure-activity relationships and guide the design of analogs with enhanced properties .
Other compounds with similar core structures include derivatives with different patterns of substitution, oxidation states, and functional groups. These structural variations can significantly influence properties such as receptor binding affinity, enzyme inhibition potency, and pharmacokinetic characteristics . Systematic comparison of these related structures could help identify the key structural features responsible for specific biological activities.
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